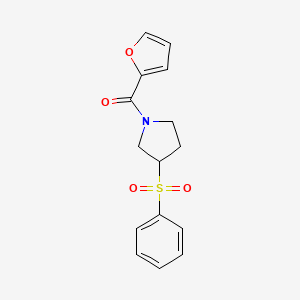

Furan-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

[3-(benzenesulfonyl)pyrrolidin-1-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c17-15(14-7-4-10-20-14)16-9-8-13(11-16)21(18,19)12-5-2-1-3-6-12/h1-7,10,13H,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUXMEAYPXKOFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan ring, followed by the introduction of the pyrrolidine ring and the phenylsulfonyl group. Key steps may include:

Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Pyrrolidine Ring: This step often involves the reaction of a suitable amine with a carbonyl compound to form the pyrrolidine ring.

Attachment of the Phenylsulfonyl Group: This is typically done through sulfonylation reactions using reagents like phenylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The compound can be reduced to form different reduced derivatives, depending on the reducing agents used.

Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction could produce alcohols or amines.

Scientific Research Applications

Furan-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Furan-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with the target molecule, differing primarily in substituents or core heterocycles:

*Inferred based on structural analysis.

Pharmacological and Physicochemical Properties

- Bioavailability : The furan-2-yl group may enhance π-π stacking in hydrophobic pockets, whereas azetidine-containing analogs benefit from reduced ring strain and improved metabolic stability.

- Activity Trends : Urea/guanidine derivatives with phenylsulfonyl groups (e.g., ) exhibit inhibitory activity against kinases or proteases, suggesting the target compound may share similar mechanisms. Pyridine-containing analogs (e.g., ) often target CNS receptors due to their basic nitrogen atoms.

Challenges and Opportunities

- Data Gaps: Limited experimental data on the target compound’s bioactivity necessitate further studies, such as molecular docking or enzyme assays.

- Structural Optimization : Replacing the pyrrolidine core with azetidine (as in ) could reduce conformational flexibility and improve target selectivity.

Biological Activity

Furan-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anti-inflammatory research. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound features a furan ring connected to a pyrrolidine moiety that is further substituted with a phenylsulfonyl group. The molecular formula can be represented as , indicating the presence of nitrogen, sulfur, and oxygen atoms that may contribute to its biological activities.

Antibacterial Activity

Research has indicated that furan derivatives exhibit significant antibacterial properties. For instance, derivatives such as 3-aryl-3(furan-2-yl) propanoic acid have shown effectiveness against various bacteria including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values reported as low as 64 µg/mL .

Table 1: Antibacterial Activity of Furan Derivatives

| Compound Name | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 3-Aryl-Furan | E. coli | 64 |

| Furan Derivative 1 | Staphylococcus aureus | 32 |

| Furan Derivative 2 | Proteus vulgaris | 128 |

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activity. Studies on similar sulfonamide compounds have demonstrated their ability to inhibit inflammatory pathways effectively. For example, compounds exhibiting sulfonamide functionalities have been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating a promising avenue for therapeutic development .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various furan derivatives, including the target compound. It was found that certain substitutions on the furan ring enhanced antibacterial activity against both gram-positive and gram-negative bacteria, suggesting a structure-activity relationship that could be exploited for drug design .

- Inflammation Model Testing : In vivo models using rat adjuvant arthritis indicated that sulfonamide derivatives significantly reduced inflammation markers compared to control groups. These findings support the hypothesis that furan-based compounds can modulate inflammatory responses effectively .

- Cytotoxicity Assessment : Preliminary cytotoxicity tests conducted on human cell lines revealed that while exhibiting antibacterial activity, furan derivatives maintained relatively low cytotoxicity levels, making them suitable candidates for further drug development without significant adverse effects on healthy cells .

Q & A

Q. What are the optimal synthetic routes for Furan-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of structurally analogous methanone derivatives (e.g., furan-pyrrolidine hybrids) often employs nucleophilic substitution or coupling reactions. For example, a two-step protocol involving nucleophilic aromatic substitution followed by nitro group reduction has been used for similar compounds . Key parameters include:

- Solvent selection : Acetonitrile or THF under reflux (70–80°C) improves reaction efficiency .

- Catalysts : DBU (1,8-diazabicycloundec-7-ene) enhances base-mediated reactions in THF at room temperature .

- Purification : Column chromatography with acetylated triethylamine-treated silica gel yields high-purity products (TLC Rf = 0.20) .

- Characterization : Confirm success via H/C NMR (e.g., pyrrolidine C=O signals at ~170 ppm) and HRMS for molecular weight validation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- FT-IR : Identify carbonyl (C=O) stretches at ~1625–1700 cm and sulfonyl (S=O) vibrations at ~1150–1350 cm .

- NMR : Use H NMR to resolve furan ring protons (δ 6.3–7.5 ppm) and pyrrolidine/phenylsulfonyl group splitting patterns .

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for small-molecule refinement) to resolve stereochemistry and confirm sulfonyl group geometry .

- HRMS : Validate molecular formula (e.g., [M+H] ion matching theoretical mass within 0.001 Da) .

Q. How can researchers address challenges in structural elucidation due to conformational flexibility of the pyrrolidine ring?

Methodological Answer:

- Dynamic NMR : Perform variable-temperature H NMR to study ring inversion dynamics (e.g., coalescence temperatures for diastereotopic protons) .

- DFT calculations : Optimize ground-state geometries using software like Gaussian to predict stable conformers and compare with crystallographic data .

- Paramagnetic NMR additives : Use chiral shift reagents to resolve enantiomeric mixtures if asymmetric centers are present .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the phenylsulfonyl group in cross-coupling or functionalization reactions?

Methodological Answer:

- Electrophilicity studies : Probe sulfonyl group reactivity via Hammett plots or computational Fukui indices to predict sites for nucleophilic attack .

- Catalytic systems : Test Pd-mediated coupling (e.g., Suzuki-Miyaura) with boronic acids, optimizing conditions (temperature, ligand) for sulfonyl group compatibility .

- Competing pathways : Monitor side reactions (e.g., sulfonate elimination) via LC-MS and quench intermediates for structural identification .

Q. How can researchers evaluate the compound’s stability under physiological or catalytic conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to acidic/basic conditions (pH 1–13), UV light, or oxidizing agents (HO) and analyze degradation products via UPLC-QTOF .

- Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition above 200°C) and correlate with crystallinity data .

- Solution-state stability : Monitor hydrolysis kinetics in PBS buffer (pH 7.4) at 37°C using H NMR or HPLC .

Q. What computational strategies are effective for predicting biological targets or ADMET properties?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to screen against targets like orexin receptors or histamine H1/H4 receptors, leveraging pyrrolidine’s conformational diversity .

- QSAR models : Train models on pyrrolidine-containing analogs to predict logP, solubility, and cytochrome P450 inhibition .

- MD simulations : Simulate binding modes of the sulfonyl group with protein active sites (e.g., 50 ns trajectories in GROMACS) .

Q. How can contradictions in bioactivity data (e.g., enzyme inhibition vs. cellular assays) be resolved?

Methodological Answer:

- Orthogonal assays : Validate in vitro enzyme inhibition (IC) with cell-based viability assays (MTT) to rule out off-target effects .

- Metabolite profiling : Identify active metabolites via LC-HRMS after incubating the compound with liver microsomes .

- Target engagement studies : Use CETSA (Cellular Thermal Shift Assay) to confirm direct target binding in cellular contexts .

Q. What strategies mitigate synthetic impurities or diastereomer formation during scale-up?

Methodological Answer:

- DoE (Design of Experiments) : Optimize reaction parameters (temperature, stoichiometry) using a factorial design to minimize byproducts .

- Chiral chromatography : Employ amylose- or cellulose-based columns to resolve enantiomers if asymmetric centers form during synthesis .

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.